

2-Chloro-3,5-bis(trifluoromethyl)pyridine molecular structure and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-3,5-bis(trifluoromethyl)pyridine
Cat. No.:	B1625714

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-3,5-bis(trifluoromethyl)pyridine**: Molecular Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-3,5-bis(trifluoromethyl)pyridine**, a pivotal building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document delves into the molecule's unique structural attributes, predictable reactivity patterns, and its applications as a versatile synthetic intermediate.

Introduction: The Significance of a Fluorinated Heterocycle

2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS No. 70158-60-0) belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of biologically active compounds.^[1] The introduction of trifluoromethyl (-CF₃) groups into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.^{[2][3]} The combination of two strongly electron-withdrawing -CF₃ groups on a pyridine scaffold, along with a reactive chlorine handle, makes **2-Chloro-3,5-bis(trifluoromethyl)pyridine** a highly valuable and versatile

intermediate for creating complex molecules in the pharmaceutical and agrochemical industries.[\[4\]](#)[\[5\]](#)

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the molecule's electronic character and reactivity. The pyridine nitrogen and the two $-CF_3$ groups at the 3- and 5-positions act in concert to render the aromatic ring significantly electron-deficient. This electronic pull is foundational to understanding its chemical behavior.

Caption: Molecular Structure of **2-Chloro-3,5-bis(trifluoromethyl)pyridine**.

Table 1: Physicochemical and Computed Properties

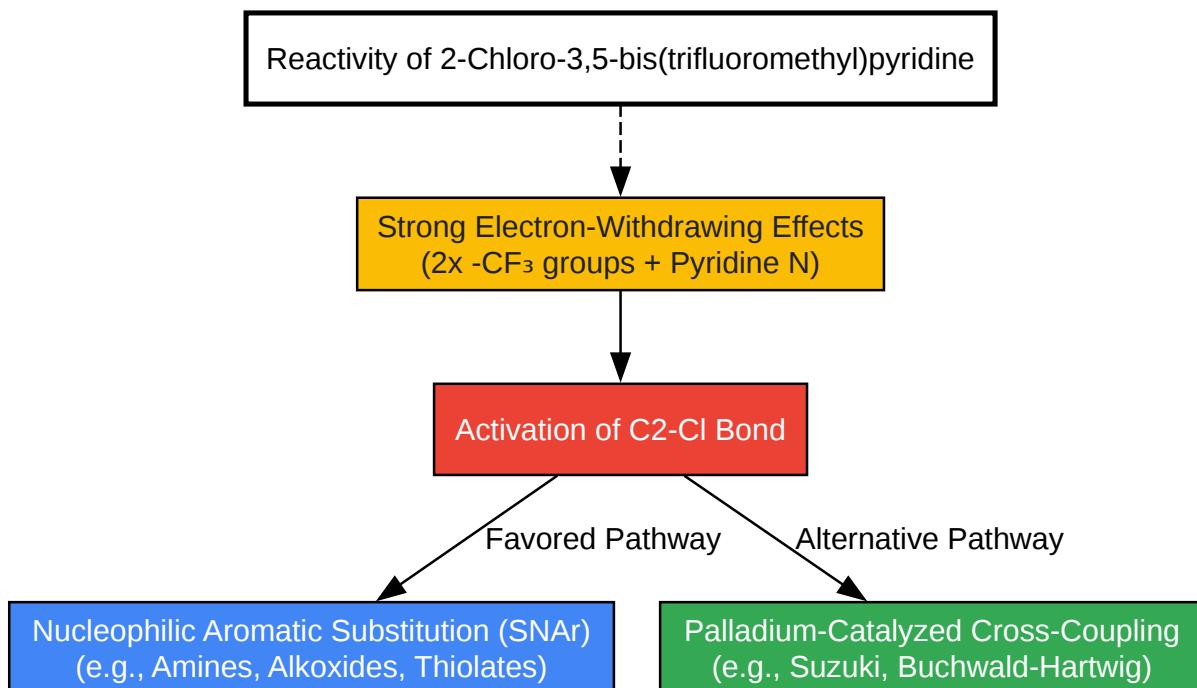
Property	Value	Source
CAS Number	70158-60-0	[6] [7]
Molecular Formula	$C_7H_2ClF_6N$	[6] [8]
Molecular Weight	249.54 g/mol	[6] [7]
Appearance	Not specified; likely a solid or oil	-
InChI Key	NZDGCDJQSHKITG-UHFFFAOYSA-N	[6] [8]
Canonical SMILES	$C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F$	[6] [8]
XLogP3-AA	3.6	[8]

| Monoisotopic Mass | 248.9779957 Da |[\[6\]](#)[\[8\]](#) |

Chemical Reactivity and Synthetic Protocols

The reactivity of **2-Chloro-3,5-bis(trifluoromethyl)pyridine** is dominated by the electron-deficient nature of the pyridine ring. This makes it an excellent substrate for specific classes of

reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.



[Click to download full resolution via product page](#)

Caption: Key factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the displacement of the chloride at the C2 position by a nucleophile. The strong inductive and resonance electron-withdrawing effects of the $-CF_3$ groups and the pyridine nitrogen stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.^{[9][10]} This makes the C2-Cl bond highly susceptible to attack by a wide range of nucleophiles.



[Click to download full resolution via product page](#)

Caption: General workflow for Nucleophilic Aromatic Substitution (S_NAr).

Exemplary Protocol: Amination via S_NAr

This protocol describes a general procedure for the reaction with an amine nucleophile.

- Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add **2-Chloro-3,5-bis(trifluoromethyl)pyridine** (1.0 eq).
- Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, for O- or S-nucleophiles).^[11]
- Nucleophile Addition: Add the desired amine, alcohol, or thiol nucleophile (1.1-1.5 eq) to the mixture.
- Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free to attack the electron-deficient pyridine ring. The base is required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl generated in reactions with neutral amines.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl chloride, the C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions. These reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. While often more challenging than with aryl bromides or iodides, the high

electron deficiency of this substrate can facilitate the initial oxidative addition step, which is often rate-limiting for aryl chlorides.[12]

Potential Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.
- Heck Coupling: Reaction with alkenes.

Exemplary Protocol: Suzuki-Miyaura Coupling

- Catalyst System: In a reaction vessel, combine **2-Chloro-3,5-bis(trifluoromethyl)pyridine** (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, PPh_3 ; 2-10 mol%).[13]
- Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Add a base, such as K_2CO_3 , K_3PO_4 , or Cs_2CO_3 (2.0-3.0 eq).
- Reaction: Degas the mixture thoroughly and heat under an inert atmosphere to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using flash column chromatography.

Causality: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] The base activates the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

Synthesis

The synthesis of **2-Chloro-3,5-bis(trifluoromethyl)pyridine** is not widely detailed in standard literature, but a plausible route can be inferred from established methods for producing related

fluorinated pyridines.[\[5\]](#) A common industrial approach involves the high-temperature, vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors.[\[4\]](#)[\[16\]](#) For this specific isomer, a multi-step synthesis starting from a suitably substituted pyridine or lutidine derivative, followed by chlorination and fluorination steps, would be a logical pathway.

Applications in Research and Development

The primary value of this compound lies in its role as a building block. The 3,5-bis(trifluoromethyl)pyridyl moiety is a desirable pharmacophore. By using the reactions described above, medicinal and agrochemical chemists can readily introduce this group into more complex target molecules.

- **Medicinal Chemistry:** The $-CF_3$ groups can improve cell membrane permeability and block metabolic degradation at adjacent sites, making it a valuable component in the design of new drug candidates.[\[3\]](#)
- **Agrochemicals:** Many modern herbicides, fungicides, and insecticides incorporate trifluoromethylpyridine cores to enhance efficacy and biological half-life.[\[1\]](#)[\[4\]](#) Fluazinam, a potent fungicide, is an example of a commercial product derived from a trifluoromethylpyridine intermediate.[\[1\]](#)

Safety and Handling

2-Chloro-3,5-bis(trifluoromethyl)pyridine is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[\[17\]](#)

Table 2: Hazard and Safety Information

Category	Information	Source
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[17]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if dust or vapors are generated.	[17]
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.	[17]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.	[17]
First Aid (Skin)	Wash off with soap and plenty of water. Seek medical attention.	[17]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. [\[17\]](#) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. clearsynth.com [clearsynth.com]
- 8. PubChemLite - 2-chloro-3,5-bis(trifluoromethyl)pyridine (C₇H₂ClF₆N) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed cross-coupling reactions in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemical.com [alfa-chemical.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [2-Chloro-3,5-bis(trifluoromethyl)pyridine molecular structure and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1625714#2-chloro-3-5-bis-trifluoromethyl-pyridine-molecular-structure-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com